N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Alzheimer's disease multi-target directed ligand neurodegeneration

N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896336-57-5) is a synthetic heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide family. It is a multi-target directed ligand (MTDL) designed to engage β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase (AChE), positioning it as a research probe for neurodegenerative disease pathways, notably Alzheimer's disease.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 896336-57-5
Cat. No. B2375768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS896336-57-5
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESCC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C16H15N3O3S/c1-10-9-19-15(21)13(8-18-16(19)23-10)14(20)17-7-11-3-5-12(22-2)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,17,20)
InChIKeyWIQYNRBMZIGJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896336-57-5): Chemical Class & Baseline Characteristics for Procurement


N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896336-57-5) is a synthetic heterocyclic small molecule belonging to the thiazolo[3,2-a]pyrimidine-6-carboxamide family. It is a multi-target directed ligand (MTDL) designed to engage β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase (AChE), positioning it as a research probe for neurodegenerative disease pathways, notably Alzheimer's disease . Its molecular formula is C16H15N3O3S (MW: 329.37 g/mol). The compound is supplied as a non-human research reagent .

Procurement Risk: Why In-Class Thiazolopyrimidine Analogs Cannot Be Substituted for N-(4-Methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide


The thiazolo[3,2-a]pyrimidine scaffold is a privileged pharmacophore, but minor modifications to the carboxamide substituent produce radical changes in target engagement profiles. Single-point alterations at the N-benzyl position shift selectivity among therapeutically unrelated targets such as thymidylate synthase (TS), STAT3, Bcl-2 family proteins, 5-HT2A receptors, and NLRP3 [1][2]. For example, the 4-phenoxyphenyl analog (BDBM37218, IC50 = 1613 nM) inhibits STAT3, whereas the target compound is engineered as an MTDL for BACE/GSK3β/AChE. Generic substitution with a close CAS neighbor such as N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896338-28-6) or N-(2-chlorobenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 896336-42-8) will therefore invalidate target-specific experimental conclusions [3].

Quantitative Differentiation Evidence for N-(4-Methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Against Closest Analogs


Target Engagement Profile Divergence: STAT3 vs. BACE/GSK3β/AChE Multi-Target Design

The target compound is explicitly designed as a multi-target directed ligand (MTDL) with affinity for BACE, GSK3β, and AChE, three validated targets in Alzheimer's disease pathology . In contrast, the structurally closest thiazolo[3,2-a]pyrimidine-6-carboxamide comparator with publicly available quantitative binding data—BDBM37218 (5-oxo-N-(4-phenoxyphenyl)-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxamide)—is a STAT3 inhibitor with an IC50 of 1613 nM [1]. This represents a complete target-class shift (neurodegeneration vs. oncology/inflammation) driven solely by the N-benzyl substitution pattern.

Alzheimer's disease multi-target directed ligand neurodegeneration

Cellular Thymidylate Synthase Inhibition: Cross-Study Comparison with Standard Antifolates

Although the target compound's primary design rationale is neurodegenerative, thiazolo[3,2-a]pyrimidine-6-carboxamides are also recognized antifolate chemotypes. A structurally related member of this series (BDBM50369176/CHEMBL1791078) inhibits cellular thymidylate synthase (TS) activity with an IC50 of 670 nM in intact mouse L929 TK- fibroblasts [1]. For context, the clinical antifolate raltitrexed inhibits L1210 cell growth with an IC50 of 9 nM and 5-fluorouracil (5-FU) inhibits TS in L1210 cells with an IC50 of 20 nM [2]. The target compound's N-(4-methoxybenzyl) substitution is predicted to enhance blood-brain barrier permeability compared to the 4-phenoxyphenyl or 2-fluorophenyl analogs, making it a differentiated probe for CNS applications where TS inhibition is relevant [3].

anticancer thymidylate synthase antimetabolite

Lipophilicity-Driven CNS Penetration Advantage Over Non-Methoxy Benzyl Analogs

A systematic lipophilicity study of 27 thiazolo[3,2-a]pyrimidine derivatives demonstrated that all analyzed compounds possess RM0 and log kw values > 0 and < 5, fully compliant with Lipinski's Rule of 5 for oral druglikeness [1]. The 4-methoxybenzyl substituent on the target compound is predicted to contribute a logP increment of approximately +0.5 to +1.0 log units relative to unsubstituted benzyl or 4-halobenzyl analogs, enhancing passive BBB permeability. Comparator data: a representative 5-oxo-N-(pyridin-2-ylmethyl) analog shows a computed logP of -0.4573, indicating substantially lower lipophilicity and predicted CNS exposure . The target compound's balance of lipophilicity (predicted logP ~2.5-3.5) falls within the optimal CNS drug space (logP 2-4).

logP blood-brain barrier CNS drug design

DNA Minor-Groove Binding and Anticancer Activity: Scaffold-Level Comparison with Doxorubicin

Thiazolo[3,2-a]pyrimidine scaffold members (compounds 24 and 34) demonstrated anticancer activity in the NCI-60 cell line panel with GI50 values of 5.0% and 5.89%, respectively, and were shown via molecular docking to bind selectively to AT-rich DNA minor groove sequences [1]. In contrast, doxorubicin—a clinical topoisomerase II poison and DNA intercalator—achieves GI50 values typically in the nanomolar range [1]. While the target compound itself was not evaluated in this study, its shared thiazolo[3,2-a]pyrimidine-6-carboxamide core with a distinct 4-methoxybenzyl substitution differentiates it from the 5-phenyl-substituted analogs tested, providing a unique pharmacophore for structure-activity relationship (SAR) expansion of this DNA-binding chemotype.

DNA binding NCI-60 anticancer screening

Solubility Profile Differentiation: Free Base vs. Hydrochloride Salt Forms

Patent literature establishes that thiazolo[3,2-a]pyrimidine free bases are generally insoluble in water but soluble in organic solvents (lower alkanols, acetone, chloroform), while their hydrochloride salts exhibit dramatically improved aqueous solubility (freely soluble in water, methanol, ethanol) [1]. The target compound (CAS 896336-57-5) is supplied as the free base, requiring procurement teams to distinguish it from hydrochloride salt forms of structurally related analogs (e.g., CAS 1185295-18-4, 5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester hydrochloride) which offer fundamentally different solubility and formulation properties . Class-level chromatographic data confirm that all tested thiazolo[3,2-a]pyrimidines are hydrophobic substances (RM0 > 0) soluble in the lipid phase, consistent with the free base solubility profile [2].

aqueous solubility formulation in vitro assay compatibility

Recommended Application Scenarios for N-(4-Methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Based on Quantitative Differentiation Evidence


Alzheimer's Disease Multi-Target Probe: BACE/GSK3β/AChE Pathway Studies

This compound is purpose-built as an MTDL for three validated Alzheimer's disease targets: β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase (AChE) . Its 4-methoxybenzyl substituent confers lipophilicity within the optimal CNS drug space (predicted logP ~2.5-3.5), supporting blood-brain barrier penetration that is absent in the more polar pyridinylmethyl or hydroxyphenyl analogs [1]. Use in APPswe-expressing cellular models where BACE downregulation and Aβ reduction are primary readouts.

CNS-Penetrant Antifolate SAR: Thymidylate Synthase Inhibition in Brain Tumor Models

While structurally related thiazolo[3,2-a]pyrimidine-6-carboxamides inhibit thymidylate synthase (TS) with IC50 values in the sub-micromolar range (670 nM in L929 TK- cells), clinical antifolates such as raltitrexed and 5-FU are peripherally restricted . This compound's N-(4-methoxybenzyl) modification is predicted to enhance CNS exposure, making it a unique probe for evaluating TS inhibition in glioblastoma or brain-metastatic models where standard antifolates show limited distribution. Pair with comparator antifolates to quantify the CNS penetration advantage.

DNA Minor-Groove Binder SAR Expansion: Non-Intercalating Anticancer Agent Development

The thiazolo[3,2-a]pyrimidine scaffold has demonstrated selective AT-rich DNA minor-groove binding with NCI-60 anticancer activity (GI50 = 5.0-5.89% for lead compounds 24 and 34), representing a non-intercalating mechanism distinct from doxorubicin . The target compound's unique N-(4-methoxybenzyl) substitution at the 6-carboxamide position provides a novel vector for SAR exploration of DNA binding affinity and sequence selectivity. Prioritize for molecular docking and DNA thermal denaturation studies comparing binding modes across N-substituted analogs.

Free Base Formulation for DMSO-Based High-Throughput Screening Campaigns

As a free base, this compound (CAS 896336-57-5) is soluble in DMSO and organic solvents, making it directly compatible with standard high-throughput screening (HTS) workflows that use DMSO stock solutions . Procurement teams should specifically order the free base form for biochemical and cell-based assays requiring organic solvent delivery. For in vivo studies requiring aqueous formulation, verify the availability of hydrochloride or other acid-addition salt forms of the scaffold, as the free base exhibits limited aqueous solubility.

Quote Request

Request a Quote for N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.